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6-Chloropyridine-2,5-diamine
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Overview
Description
6-Chloropyridine-2,5-diamine is a halogenated heterocyclic compound with the empirical formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyridine, where two amino groups are substituted at the 2nd and 5th positions, and a chlorine atom is substituted at the 6th position. This compound is used as a laboratory chemical and for the synthesis of other substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloropyridine-2,5-diamine can be synthesized through various methods. One common method involves the reaction of 2,6-dichloropyridine with ammonia, which leads to the formation of 2-amino-6-chloropyridine. This intermediate can then be further reacted with ammonia to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Nitro derivatives of pyridine.
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloropyridine-2,5-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloropyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-6-chloropyridine: Similar structure but with amino groups at the 2nd and 3rd positions.
2,6-Diaminopyridine: Lacks the chlorine atom at the 6th position.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains a triazine ring instead of a pyridine ring.
Uniqueness
6-Chloropyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chlorine groups allows for versatile chemical modifications and interactions with biological targets, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
6-chloropyridine-2,5-diamine |
InChI |
InChI=1S/C5H6ClN3/c6-5-3(7)1-2-4(8)9-5/h1-2H,7H2,(H2,8,9) |
InChI Key |
GEKPNRWGBGHCBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)N |
Origin of Product |
United States |
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